molecular formula C20H21N3O4S B12477619 1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B12477619
M. Wt: 399.5 g/mol
InChI Key: QDSJRYMTMSLFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction of 3-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 3-methylphenoxyacetyl chloride.

    Piperazine Derivative Formation: The reaction of the phenoxyacetyl chloride with piperazine to form the corresponding piperazine derivative.

    Cyclization to Benzothiazole: The final step involves the cyclization of the piperazine derivative with 2-aminobenzenesulfonamide under acidic conditions to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist, blocking the activity of these neurotransmitters and potentially leading to antipsychotic effects. The benzothiazole ring is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the phenoxyacetyl group.

    2-(3-Methylphenoxy)acetylpiperazine: Similar structure but lacks the benzothiazole ring.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H21N3O4S/c1-15-5-4-6-16(13-15)27-14-19(24)22-9-11-23(12-10-22)20-17-7-2-3-8-18(17)28(25,26)21-20/h2-8,13H,9-12,14H2,1H3

InChI Key

QDSJRYMTMSLFBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.